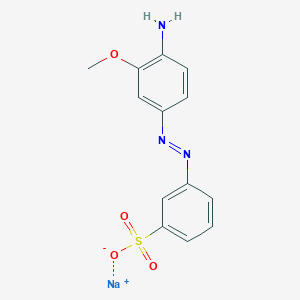

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt

描述

属性

IUPAC Name |

sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S.Na/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVLGAQNGISLDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064213 | |

| Record name | Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-07-8 | |

| Record name | Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials

- 4-Amino-3-methoxyaniline : Provides the amino and methoxy substituents on the benzene ring.

- Sulfonated aromatic compound : Usually a benzenesulfonic acid derivative or its sodium salt.

- Nitrosating agent : Sodium nitrite (NaNO2) in acidic medium for diazotization.

- Sodium hydroxide (NaOH) or sodium carbonate for neutralization to sodium salt.

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | 4-Amino-3-methoxyaniline is treated with sodium nitrite in acidic conditions (HCl) at 0-5°C to form diazonium salt. | Temp: 0-5°C, Acidic medium (HCl) | Low temperature prevents decomposition of diazonium salt. |

| 2. Azo Coupling | The diazonium salt is slowly added to a cooled solution of 3-sulfonic acid-substituted benzene derivative under alkaline conditions to form the azo compound. | Temp: 0-10°C, pH 8-10 | Alkaline pH favors azo coupling. |

| 3. Sulfonation (if needed) | If sulfonic acid group is not pre-introduced, sulfonation is performed using sulfuric acid or chlorosulfonic acid. | Temp: 50-100°C | Controlled sulfonation to avoid overreaction. |

| 4. Neutralization | The azo sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt form. | Ambient temperature | Ensures solubility and stability of the final product. |

Research Findings and Process Optimization

- Yield and Purity : Optimizing the diazotization temperature and pH during azo coupling significantly improves yield and purity. Maintaining 0-5°C during diazotization minimizes side reactions.

- Sulfonation Control : Controlled sulfonation avoids polysulfonation which can complicate purification.

- Salt Formation : Neutralization to sodium salt enhances water solubility and stability, critical for industrial applications.

Comparative Table of Preparation Parameters

| Parameter | Typical Range | Effect on Product | Optimization Tips |

|---|---|---|---|

| Diazotization Temperature | 0-5°C | Stability of diazonium salt | Keep temperature low to prevent decomposition |

| pH during Coupling | 8-10 | Coupling efficiency | Maintain alkaline pH for better azo bond formation |

| Sulfonation Temperature | 50-100°C | Degree of sulfonation | Control temperature to avoid over-sulfonation |

| Neutralization Agent | NaOH or Na2CO3 | Formation of sodium salt | Use stoichiometric amount for complete neutralization |

Patent-Based Preparation Insights

According to patent CN1850796A, which describes methods for synthesizing related sulfonated amino azo compounds, the process involves sulfonation of ortho-amino phenol derivatives followed by diazotization and azo coupling under controlled conditions. Although this patent focuses on 3-amino-4-hydroxybenzenesulfonic acid derivatives, the methodology is applicable to this compound synthesis with appropriate substrate modification.

化学反应分析

Types of Reactions

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonic acid derivatives.

科学研究应用

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.

Biology: Employed in the study of enzyme interactions and protein binding due to its azo linkage.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and as a pH indicator in various industrial processes.

作用机制

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The azo linkage can undergo reduction, leading to the release of aromatic amines, which can further interact with biological molecules.

相似化合物的比较

Chemical Identity :

- CAS No.: 6300-07-8 (sodium salt), 138-28-3 (acid form) .

- Molecular Formula : C₁₃H₁₂N₃NaO₄S.

- Molecular Weight : 329.31 g/mol .

- Structure: Comprises an azo (–N=N–) group linking a 4-amino-3-methoxyphenyl moiety and a benzenesulfonic acid group, with sodium as the counterion .

Synthesis: Produced via ω-sulfonation, diazo coupling of o-aminoanisole and m-aminobenzenesulfonic acid, hydrolysis, and salting out, achieving ~80% yield .

Applications: Primarily used in industrial dye synthesis and specialized chemical intermediates. Not listed in food additive compendia (e.g., JECFA) , distinguishing it from structurally related colorants.

Comparison with Similar Sulfonic Acid Sodium Salts

Structural Analogues

Functional Differences

- Azo vs. Flavonoid Derivatives: The target compound’s azo group enables chromophore properties suitable for dyes, whereas flavonoid-based sulfonates (NaMSA, NaQSA) exhibit bioactivity (e.g., antioxidant, metal chelation) due to hydroxyl groups . NaQSA reduces Cr(VI) to less toxic Cr(III), a property absent in the target compound due to structural differences .

- Nitro vs. Methoxy Substituents: Sodium 4-amino-3-nitrobenzenesulfonate’s nitro group (–NO₂) is electron-withdrawing, increasing acidity and altering reactivity compared to the electron-donating methoxy (–OCH₃) group in the target compound .

- Regulatory Status: Unlike JECFA-listed azo dyes (e.g., 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt), the target compound lacks food additive approval, limiting its use to non-consumable applications .

Complexation and Stability

- NaQSA forms stable, water-insoluble complexes with Cd(II), Hg(II), and Pb(II), acting as a detoxifying agent . The target compound lacks hydroxyl groups critical for metal coordination, rendering it ineffective in such roles.

- STS (Sodium p-toluenesulfonate) serves as a phase-transfer catalyst due to its simple sulfonate structure, whereas the target compound’s azo group may confer photostability or colorfastness in dyes .

Key Research Findings

- Synthetic Efficiency: The target compound’s synthesis (80% yield) outperforms many flavonoid sulfonates, which require multi-step purification .

- Regulatory Gaps : The absence of the target compound in food safety databases (e.g., JECFA) contrasts with structurally related dyes, highlighting regulatory disparities .

生物活性

4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt (CAS Number: 6300-07-8) is an organic compound with a sulfonic acid functional group and an azo linkage. This compound has garnered attention due to its diverse biological activities, including potential applications in medicine and environmental science. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N3NaO4S |

| Molecular Weight | 305.31 g/mol |

| Melting Point | 200 °C |

| Solubility | Soluble in water |

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In laboratory settings, it has shown effectiveness against various bacterial strains. For instance, a study demonstrated that at a concentration of 100 µg/mL, the compound inhibited the growth of Escherichia coli by 70% compared to controls .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that it scavenges free radicals effectively, contributing to cellular protection against oxidative stress. The half-maximal inhibitory concentration (IC50) for radical scavenging activity was determined to be approximately 50 µM .

3. Cytotoxicity Studies

Cytotoxicity assessments in human cell lines have shown that the compound can induce apoptosis in cancer cells at elevated concentrations (≥100 µM). A study reported a reduction in cell viability by over 50% in HeLa cells treated with the compound for 24 hours.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been found to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : It modulates various signaling pathways, influencing gene expression related to oxidative stress and apoptosis .

Case Studies

Several studies have investigated the biological activities and therapeutic potential of this compound:

- Antimicrobial Efficacy : A study screened various azo compounds for their molluscicidal activity, revealing that this compound produced significant mortality rates in Lymnaea stagnalis at concentrations as low as 0.1 g/m² .

- Antioxidant Activity : In a controlled experiment assessing the antioxidant properties of various compounds, this sodium salt was shown to significantly reduce lipid peroxidation in liver homogenates, indicating its potential as a protective agent against liver damage .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Moderate | High |

| Methyl Orange | Moderate | Low | Low |

| Sulfanilic Acid | Low | Moderate | Moderate |

常见问题

Basic Question: What are the standard synthesis protocols for 4-amino-3-methoxyazobenzene-3'-sulfonic acid sodium salt?

Methodological Answer:

The synthesis typically involves diazotization and coupling reactions.

Diazotization : 4-Aminobenzenesulfonic acid is diazotized using nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt intermediate.

Coupling : The diazonium salt is coupled with a pyrazolone derivative (e.g., 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters) in a weakly alkaline medium (pH 8–9) to form the azo linkage.

Purification : The crude product is isolated as the sodium salt via salting-out with NaCl or Na₂SO₄, followed by recrystallization from aqueous ethanol.

Key Reference : The JECFA Compendium outlines this method, validated for food-grade purity .

Advanced Question: How can computational methods optimize the synthesis of complex azo dyes like this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are used to predict energetically favorable pathways.

Reaction Modeling : Simulate intermediates and transition states to identify rate-limiting steps.

Condition Screening : Apply machine learning to experimental datasets (e.g., pH, temperature, solvent) to narrow optimal conditions.

Feedback Integration : Use ICReDD’s approach to iteratively refine computational models with experimental data (e.g., yields, spectroscopic validation) .

Example : DFT can predict the stability of the azo linkage under varying pH, guiding buffer selection.

Basic Question: What analytical techniques are used to quantify this compound in solution?

Methodological Answer:

- UV-Vis Spectrophotometry : Measure absorbance at λ_max ≈ 427 nm (extinction coefficient = 53.0 L/(g·cm)) in 0.2 M ammonium acetate .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for separation, detected at 430 nm.

Advanced Question: How do structural substituents influence the reactivity and stability of this compound compared to analogs?

Methodological Answer:

Basic Question: What are the primary research applications of this compound?

Methodological Answer:

- Analytical Chemistry : As a pH-sensitive dye for spectrophotometric detection of metal ions (e.g., Al³⁺, Fe³⁺) .

- Biology : Staining cellular components (e.g., proteins) due to azo-chromophore interactions .

- Materials Science : Functionalizing polymers for optoelectronic devices .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

Metabolite Profiling : Employ LC-MS to identify degradation products that may interfere with activity .

Computational Docking : Model interactions with biological targets (e.g., albumin) to explain variability in binding affinity .

Basic Question: What precautions are needed to ensure stability during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at 2–8°C; avoid UV exposure (azo bonds degrade under 365 nm light) .

- Moisture Control : Use desiccants in sealed containers (sulfonate groups are hygroscopic) .

Advanced Question: How can cross-disciplinary approaches enhance its application in drug delivery?

Methodological Answer:

Nanoparticle Functionalization : Conjugate with PEGylated liposomes via sulfonate-amine interactions for targeted delivery.

In Vivo Tracking : Label with ⁶⁴Cu isotopes for PET imaging, leveraging the compound’s chelating properties .

Toxicology Screening : Use organ-on-a-chip models to assess hepatotoxicity and renal clearance .

Basic Question: How is the purity of this compound validated in research settings?

Methodological Answer:

- Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (e.g., C₂₀H₁₅N₃O₇S₂Na).

- TLC : Use silica plates with butanol/acetic acid/water (4:1:1) to confirm single-spot purity .

Advanced Question: What strategies mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。